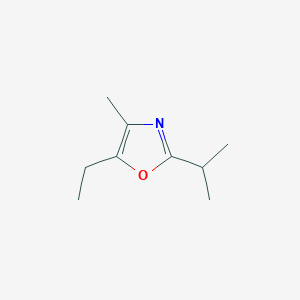
Chlorhydrate de métanéphrine
Vue d'ensemble
Description
Metanephrine hydrochloride, also known as 4-hydroxy-3-methoxy-alpha-[(methylamino)methyl]benzenemethanol hydrochloride, is a metabolite of epinephrine (adrenaline). It is formed by the action of catechol-O-methyl transferase on epinephrine. This compound is significant in medical diagnostics, particularly in the detection of pheochromocytoma, a type of adrenal gland tumor .
Applications De Recherche Scientifique
Metanephrine hydrochloride has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of catecholamines.
Biology: Studied for its role in metabolic pathways involving catecholamines.
Medicine: Utilized in the diagnosis of pheochromocytoma by measuring its levels in plasma and urine.
Industry: Employed in the production of diagnostic kits and reagents for medical testing.
Mécanisme D'action
Target of Action
Metanephrine hydrochloride, also known as 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol hydrochloride, is a metabolite of epinephrine . It is a potent agonist at the Trace amine associated receptor TAAR1 , which plays a crucial role in the regulation of neurotransmission in the brain .
Mode of Action
Metanephrine hydrochloride interacts with its target, the TAAR1 receptor, and acts as an agonist . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell .
Biochemical Pathways
Metanephrine is a product of the metabolic breakdown of epinephrine, a process mediated by the enzyme catechol-O-methyl transferase (COMT) . This pathway is part of the body’s response to stress, as epinephrine (also known as adrenaline) is a key “fight or flight” hormone .
Pharmacokinetics
The pharmacokinetics of metanephrine hydrochloride are closely tied to its parent compound, epinephrine. About 40% of a parenteral dose of epinephrine is excreted in urine as metanephrine . The remaining is excreted as other metabolites, including vanillylmandelic acid (VMA), and a small amount as unchanged drug .
Result of Action
The activation of TAAR1 by metanephrine hydrochloride can have various effects on the cell, depending on the specific type of cell and the physiological context .
Analyse Biochimique
Biochemical Properties
Metanephrines, which include metanephrine and normetanephrine, are biologically inactive products derived from O-methylation of the catecholamine hormones, epinephrine and norepinephrine, through a reaction mediated by the enzyme, catechol-o-methyltransferase (COMT) .
Molecular Mechanism
The molecular mechanism of Metanephrine hydrochloride involves its interaction with COMT, an enzyme that mediates the O-methylation of catecholamine hormones .
Temporal Effects in Laboratory Settings
It is known that the compound is used as a diagnostic marker in the context of pheochromocytoma .
Metabolic Pathways
Metanephrine hydrochloride is involved in the metabolic pathways of catecholamine hormones, specifically epinephrine and norepinephrine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Metanephrine hydrochloride can be synthesized through the methylation of epinephrine. The process involves the use of catechol-O-methyl transferase enzyme, which catalyzes the transfer of a methyl group to the catecholamine structure of epinephrine, resulting in the formation of metanephrine .
Industrial Production Methods: In industrial settings, metanephrine hydrochloride is typically produced through chemical synthesis involving the methylation of epinephrine. The process includes the use of methylating agents and specific reaction conditions to ensure the efficient conversion of epinephrine to metanephrine .
Analyse Des Réactions Chimiques
Types of Reactions: Metanephrine hydrochloride undergoes various chemical reactions, including:
Oxidation: Metanephrine can be oxidized to form corresponding quinones.
Reduction: It can be reduced back to epinephrine under specific conditions.
Substitution: The hydroxyl and methoxy groups on the benzene ring can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Epinephrine.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Normetanephrine: Another metabolite of catecholamines, formed from norepinephrine.
Epinephrine: The parent compound from which metanephrine is derived.
Dopamine: A precursor to epinephrine and norepinephrine.
Uniqueness: Metanephrine hydrochloride is unique due to its specific formation from epinephrine and its role as a biomarker for pheochromocytoma. Unlike normetanephrine, which is derived from norepinephrine, metanephrine is specifically linked to epinephrine metabolism .
Propriétés
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIQFVCFOPJYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965141 | |
| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-95-8, 5090-31-3 | |
| Record name | Benzenemethanol, 4-hydroxy-3-methoxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metanephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-((Methylamino)methyl)vanillyl alcohol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α-[(methylamino)methyl]vanillyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-[(methylamino)methyl]vanillyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METANEPHRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D40947X4MO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dl-metanephrine hydrochloride?
A1: The scientific paper states that the molecular formula for dl-metanephrine hydrochloride is C10H16NO3+.Cl−. [] While the exact molecular weight isn't provided, it can be calculated from the formula to be approximately 233.7 g/mol.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)



![Ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate](/img/structure/B22698.png)
![disodium;(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B22701.png)



